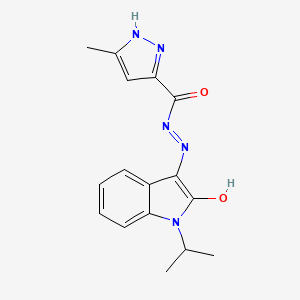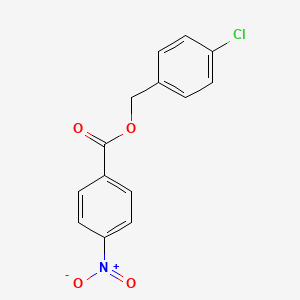
2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime, also known as HCTO, is a synthetic compound that has been widely used in scientific research. HCTO is a member of the oxime family, which is a group of compounds that contain a functional group consisting of an oxygen atom attached to a nitrogen atom with the general formula R_1R_2C=NOH. HCTO has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime is not fully understood, but it is believed to involve the formation of a complex with metal ions. The resulting complex may then interact with various cellular components, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime has been found to have various biochemical and physiological effects, including antioxidant activity, inhibition of protein aggregation, and modulation of enzyme activity. These effects make it a promising candidate for further research in the fields of neurodegenerative diseases, cancer, and inflammation.
实验室实验的优点和局限性
One of the main advantages of 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime is its high selectivity for metal ions, which makes it a valuable tool for studying metal ion homeostasis in cells and tissues. However, one limitation of 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for research on 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime. One area of interest is the development of 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime-based fluorescent probes for the detection of metal ions in vivo. Another potential application is the use of 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime and its potential interactions with cellular components.
合成方法
2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime can be synthesized via a multistep process that involves the reaction of 4-hydroxycoumarin with trifluoroacetic anhydride, followed by the reaction of the resulting product with hydroxylamine hydrochloride. The final step involves the addition of potassium hydroxide to the reaction mixture to yield 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime.
科学研究应用
2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime has been found to exhibit strong fluorescence emission upon binding to metal ions such as copper, zinc, and iron. This property makes it a valuable tool for studying metal ion homeostasis in cells and tissues.
属性
IUPAC Name |
(4E)-4-hydroxyimino-6-methyl-2-(trifluoromethyl)-3H-chromen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-6-2-3-9-7(4-6)8(15-17)5-10(16,18-9)11(12,13)14/h2-4,16-17H,5H2,1H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTPWWFKHYOFRA-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2=NO)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)OC(C/C2=N\O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(hydroxyimino)-6-methyl-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5797007.png)

![2-(4-chlorophenoxy)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5797029.png)

![4-[(4-methoxyphenoxy)methyl]-5-methyl-2-furoic acid](/img/structure/B5797045.png)

![ethyl 2-[(2-amino-2-oxoethyl)thio]-4-imino-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B5797050.png)

![3-bromo-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5797062.png)


![N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5797079.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5797098.png)